ethyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate
Overview
Description
Ethyl (2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is characterized by its unique structure, which includes a chromen-2-one core substituted with phenyl and ethoxy groups.
Scientific Research Applications
Ethyl (2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Preparation Methods
The synthesis of ethyl (2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Ethyl (2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The phenyl and ethoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of ethyl (2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetate involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Ethyl (2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetate can be compared with other coumarin derivatives, such as:
- Ethyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate
- (8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy(phenyl)acetic acid These compounds share a similar chromen-2-one core but differ in their substituents, which can significantly influence their chemical and biological properties. The unique combination of phenyl and ethoxy groups in ethyl (2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetate contributes to its distinct reactivity and potential applications.
Properties
IUPAC Name |
ethyl 2-(2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O5/c1-2-28-25(27)24(18-11-7-4-8-12-18)29-19-13-14-20-21(17-9-5-3-6-10-17)16-23(26)30-22(20)15-19/h3-16,24H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEDTIVZEGDPDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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